molecular formula C14H17NO4 B1377545 (3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid CAS No. 1428243-71-3

(3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid

Cat. No.: B1377545
CAS No.: 1428243-71-3
M. Wt: 263.29 g/mol
InChI Key: BBGSNKXBKDVHPM-CMPLNLGQSA-N
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Description

(3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid is a chiral compound with significant importance in organic chemistry. It is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the (3S,4R) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to ensure the purity and stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application.

    Pathways: It may inhibit or activate biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-(Benzyloxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.

    (3S,4R)-1-(Benzyloxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Contains a phenyl group instead of a methyl group.

Uniqueness

(3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3S,4R)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGSNKXBKDVHPM-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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